molecular formula C18H12Cl3P B1584081 Tris(3-chlorophenyl)phosphine CAS No. 29949-85-7

Tris(3-chlorophenyl)phosphine

Cat. No. B1584081
CAS RN: 29949-85-7
M. Wt: 365.6 g/mol
InChI Key: QAPGHLJQIVDTPT-UHFFFAOYSA-N
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Description

Tris(3-chlorophenyl)phosphine is an organic phosphine compound. It has a linear formula of C18H12Cl3P and a molecular weight of 365.629 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of Tris(3-chlorophenyl)phosphine consists of a phosphorus atom bonded to three 3-chlorophenyl groups . More detailed structural analysis such as bond lengths and angles are not provided in the available sources.


Physical And Chemical Properties Analysis

Tris(3-chlorophenyl)phosphine has a boiling point of 452.5±40.0 °C at 760 mmHg . It also has a molar refractivity, a measure of the total volume occupied by the electrons of a molecule . Other specific physical and chemical properties are not provided in the available sources.

Scientific Research Applications

  • Electrochemistry and Battery Technology : Tris(pentafluorophenyl) phosphine, a compound similar to Tris(3-chlorophenyl)phosphine, has been used as an electrolyte additive in lithium-ion batteries to improve cycling performance. The addition of this compound resulted in the formation of a protective film on the battery's electrodes, contributing to enhanced performance (Xu et al., 2012).

  • Coordination Chemistry and Catalysis : Tris(hydroxymethyl)phosphine, another analogous compound, has been utilized in coordination chemistry and catalysis. Notably, it was used in the development of water-soluble catalysts for hydrogenation processes, demonstrating its versatility in chemical reactions (James & Lorenzini, 2010).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of tris(m-chlorophenyl)phosphine selenide, a compound containing Tris(3-chlorophenyl)phosphine, was investigated to understand its structural properties. This study highlights the importance of such compounds in understanding molecular and crystal structures (Chekhlov, 2005).

  • Chemical Synthesis and Characterization : Research has been conducted on the synthesis and characterization of diiron butane-1,2-dithiolate complexes containing Tris(3-chlorophenyl)phosphine. These studies are crucial for the development of new chemical compounds and understanding their properties (Yan et al., 2020).

  • Phosphine-substituted Diiron Complexes : Tris(3-chlorophenyl)phosphine has been used in the synthesis of diiron complexes, which serve as models for the active site of [FeFe]-hydrogenases. This highlights the compound's role in mimicking biological systems and contributing to our understanding of enzymatic functions (Yan et al., 2019).

  • Reductive Cleavage of Disulfides : Tris(3-hydroxypropyl)phosphine, a related compound, has been used for the rapid, reductive cleavage of disulfide bonds in both aqueous and buffered aqueous-organic media. This demonstrates its potential in biochemical applications (McNulty et al., 2015).

  • Phosphine Resistance Studies : Research on phosphine resistance in insects from stored wheat highlights the importance of understanding the resistance mechanisms to phosphine-based compounds like Tris(3-chlorophenyl)phosphine, which is crucial for effective pest control strategies (Opit et al., 2012).

Safety And Hazards

Tris(3-chlorophenyl)phosphine is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

tris(3-chlorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGHLJQIVDTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)P(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184055
Record name Tris(3-chlorophenyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-chlorophenyl)phosphine

CAS RN

29949-85-7
Record name Tris(3-chlorophenyl)phosphine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(3-chlorophenyl)phosphine
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Record name Tris(3-chlorophenyl)phosphine
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Record name Tris(3-chlorophenyl)phosphine
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Record name Tris(3-chlorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
XF Liu - Transition Metal Chemistry, 2015 - Springer
Two diiron pentacarbonyl complexes with monophosphine ligands, namely (µ-pdt)Fe 2 (CO) 5 [P(C 6 H 4 Cl-3) 3 ] (pdtH 2 = HSCH 2 CH 2 CH 2 SH, 2) and (µ-pdt)Fe 2 (CO) 5 (Ph 2 PC …
Number of citations: 8 link.springer.com
O Bin Shawkataly, K Ramalingam… - … Section C: Crystal …, 1997 - scripts.iucr.org
In the title compound, C18H12Cl3OP, the P—O bond distance is 1.483 (3) Å and the mean C—Cl distance is 1.741 (4) Å. Two sets of significantly different P—C—C bond angles are …
Number of citations: 4 scripts.iucr.org
C Palau, Y Berchadsky, F Chalier, JP Finet… - The Journal of …, 1995 - ACS Publications
Tris (monochlorophenyl) phosphines 1—3 and tris (2, 6-dichlorophenyl) phosphine (4) were prepared. The X-ray structure of 4 was determined. Electrochemical oxidation of 1—4 …
Number of citations: 43 pubs.acs.org
L Yan, LH Wang, J Yang, XF Liu, YL Li… - Inorganic and Nano …, 2020 - Taylor & Francis
Two diiron propane-1,2-dithiolate complexes with monosubstituted tris(3-chlorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine were synthesized and characterized. …
Number of citations: 2 www.tandfonline.com
XY Yu, WJ Tian, XF Liu, YL Li, XH Liu… - Molecular Crystals and …, 2021 - Taylor & Francis
In this report, we describe the preparation of two diiron butane-1,2-dithiolate pentacarbonyl complexes with tris(3-fluorophenyl)phosphine or tris(3-chlorophenyl)phosphine as mimics for …
Number of citations: 2 www.tandfonline.com
O bin Shawkataly, MAA Pankhi, CS Yeap… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
In the title triangulo-triruthenium compound,[Ru 3 (C 18 H 12 Cl 3 P)(CO) 11], one equatorial carbonyl group has been substituted by the monodentate phosphine ligand, leaving one …
Number of citations: 8 www.ncbi.nlm.nih.gov
O bin Shawkataly, MAA Pankhi, CS Yeap… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
The asymmetric unit of the title triangulo-triruthenium compound,[Ru 3 (C 18 H 12 Cl 3 P) 2 (CO) 10]· H 2 O, consists of one triangulo-triruthenium complex and one disordered water …
Number of citations: 0 www.ncbi.nlm.nih.gov
O Shawkataly, MAA Pankhi, CS Yeap… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title triangulo-triruthenium compound, [Ru3(C18H12Cl3P)(CO)11], one equatorial carbonyl group has been substituted by the monodentate phosphine ligand, leaving one …
Number of citations: 6 scripts.iucr.org
O Shawkataly, MAA Pankhi, CS Yeap… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title triangulo-triruthenium compound, [Ru3(C18H12Cl3P)2(CO)10]·H2O, consists of one triangulo-triruthenium complex and one disordered water solvent …
Number of citations: 5 scripts.iucr.org
O bin Shawkataly, MAA Pankhi, CS Yeapb, HK Funb - Acta Cryst, 2010 - core.ac.uk
The asymmetric unit of the title triangulo-triruthenium compound,[Ru3 (C18H12Cl3P) 2 (CO) 10] ÁH2O, consists of one triangulo-triruthenium complex and one disordered water solvent …
Number of citations: 7 core.ac.uk

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